molecular formula C15H16N2O4 B2996173 2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid CAS No. 956930-21-5

2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid

Cat. No.: B2996173
CAS No.: 956930-21-5
M. Wt: 288.303
InChI Key: LXHNZHIGHWOEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with ethoxycarbonyl and methyl groups at positions 3 and 5, respectively. The pyrazole moiety is fused to a benzene ring bearing a carboxylic acid functional group at the ortho position.

Properties

IUPAC Name

2-(4-ethoxycarbonyl-3,5-dimethylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-4-21-15(20)13-9(2)16-17(10(13)3)12-8-6-5-7-11(12)14(18)19/h5-8H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHNZHIGHWOEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, which suggests that this compound might interact with transition metal catalysts such as palladium.

Biochemical Pathways

The compound might be involved in carbon–carbon bond forming reactions, specifically the SM cross-coupling reaction. This reaction is a key step in many synthetic pathways, leading to the formation of complex organic molecules. The downstream effects would depend on the specific context of the reaction and the other reactants involved.

Pharmacokinetics

Similar compounds have been used in solid-phase microextraction of non-polar volatile organic compounds, suggesting that this compound might have significant interactions with non-polar substances.

Result of Action

The result of the compound’s action would depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds. This could lead to the synthesis of complex organic molecules.

Biological Activity

The compound 2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid , with the CAS number 956930-21-5 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

  • Molecular Formula : C15H16N2O4
  • Molecular Weight : 288.3 g/mol
  • Purity : >90% .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit tumor cell proliferation through various mechanisms:

  • Mechanisms of Action :
    • Inhibition of key signaling pathways such as BRAF(V600E), EGFR, and telomerase.
    • Induction of apoptosis in cancer cells via mitochondrial pathways .

A study assessed the efficacy of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231), revealing that certain compounds demonstrated synergistic effects when combined with doxorubicin, enhancing cytotoxicity against resistant cancer cells .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The activity of this compound may be linked to its ability to modulate inflammatory mediators:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that pyrazole derivatives can reduce levels of TNF-alpha and IL-6, leading to decreased inflammation in various models .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antibacterial Effects : Pyrazole derivatives have shown effectiveness against a range of bacterial strains. For instance, studies have reported significant activity against both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibits proliferation in breast cancer cells; synergistic with doxorubicin
Anti-inflammatoryReduces TNF-alpha and IL-6 levels in inflammatory models
AntibacterialEffective against various bacterial strains; specific activity noted in Gram-positive

Detailed Research Insights

  • Antitumor Studies : A series of pyrazole derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through mitochondrial pathways .
  • Inflammation Models : In animal studies, the administration of pyrazole derivatives led to a significant reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Testing : Laboratory tests demonstrated that certain pyrazole derivatives exhibited potent antibacterial activity against common pathogens, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on synthesis pathways, spectroscopic characteristics, and functional group influences.

Structural Analog: 4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18)

  • Key Differences: Functional Groups: Compound 18 replaces the carboxylic acid group with a sulfonamide (-SO₂NH₂) at the benzene ring’s para position. Synthesis: Synthesized via refluxing hydrazide precursors with 2,4-pentanedione in propan-2-ol under acidic conditions. The target compound’s synthesis likely diverges due to the absence of sulfonamide and presence of ethoxycarbonyl groups .
  • Spectroscopic Comparison :
    • ¹³C-NMR : Methyl groups in pyrazole derivatives (e.g., 3,5-dimethyl substitution) typically resonate near 10–15 ppm. However, the ethoxycarbonyl group in the target compound would likely show distinct carbonyl (160–170 ppm) and ethoxy (60–70 ppm) signals, absent in Compound 18 .

Structural Analog: 4-({2-[N-(2,5-Dimethyl-1H-pyrrol-1-yl)]-3-[(sulfamoylphenyl)amino]propanamide}) (Compound 19)

  • Key Differences :
    • Heterocyclic Core : Compound 19 contains a pyrrole ring instead of pyrazole. Pyrroles exhibit aromaticity but with different electronic properties (e.g., reduced basicity compared to pyrazoles).
    • Substituents : The pyrrole’s methyl groups resonate at 10.91 ppm in ¹³C-NMR, distinct from pyrazole methyl groups. The target compound’s ethoxycarbonyl group would introduce additional complexity in its NMR spectrum .
  • Thermodynamic Stability : Pyrazole rings (as in the target compound) are generally more thermally stable than pyrroles due to resonance stabilization from two adjacent nitrogen atoms.

Comparative Data Table

Property Target Compound Compound 18 Compound 19
Core Structure Pyrazole + benzene carboxylic acid Pyrazole + benzene sulfonamide Pyrrole + benzene sulfonamide
Key Functional Groups -COOH, -COOEt, -CH₃ -SO₂NH₂, -CO-NH-, -CH₃ -SO₂NH₂, -CO-NH-, pyrrole -CH₃
¹³C-NMR (Methyl Groups) ~14–16 ppm (pyrazole -CH₃) ~10–12 ppm (pyrazole -CH₃) 10.91 ppm (pyrrole -CH₃)
Synthetic Route Likely involves pyrazole cyclization Hydrazide + diketone condensation Hydrazide + diketone + acetic acid

Research Implications and Limitations

  • Spectroscopic Challenges : The ethoxycarbonyl group in the target compound may complicate NMR interpretation due to coupling effects, necessitating advanced techniques (e.g., 2D NMR) for unambiguous assignment.
  • Biological Activity : While sulfonamide analogs (e.g., Compound 18) are associated with enzyme inhibition (e.g., carbonic anhydrase), the carboxylic acid group in the target compound may confer distinct pharmacological profiles, such as metal chelation or pH-dependent solubility .
  • Evidence Gaps : The provided evidence lacks direct data on the target compound’s synthesis, crystallography, or biological activity. Further studies using tools like SHELX (for crystallographic refinement) or pharmacological assays are recommended .

Q & A

Q. What challenges arise in solving the crystal structure of this compound, and how are they mitigated?

  • Methodological Answer :
  • Challenges : Low crystal quality, twinning, or disorder in the ethoxycarbonyl group.
  • Solutions :
  • Optimize crystallization using vapor diffusion with ethanol/water mixtures.
  • Apply SHELXD for structure solution and SHELXL for refinement with restraints on anisotropic displacement parameters .
  • Use SQUEEZE (in PLATON ) to model disordered solvent molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.